1-Methyl-2-nitro-1-nitrosoguanidine

Cytotoxicity assay Mutagenicity testing CHO cells

For reproducible gastric adenocarcinoma models and microbial strain improvement, MNNG (CAS 70-25-7) is the uncompromised choice. Its unique organotropism for the pyloric stomach and forestomach, distinct from MNU and ENU, ensures disease-specific models. With the highest in vitro cytotoxic potency per unit concentration, it maximizes mutation yield. Strict anhydrous handling and pH 6 buffer preparation are mandatory; always verify fresh stock solutions.

Molecular Formula C2H5N5O3
Molecular Weight 147.09 g/mol
CAS No. 70-25-7
Cat. No. B137566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-nitro-1-nitrosoguanidine
CAS70-25-7
SynonymsN-Methyl-N’-nitro-N-nitroso-guanidine;  1-Methyl-1-nitroso-2-nitroguanidine;  Methylnitronitrosoguanidine;  N-Nitrosoguanidine;  N-Nitroso-N’-nitro-N-methylguanidine;  1-Methyl-3-nitro-1-nitrosoguanidine;  MNNG;  NSC 9369; 
Molecular FormulaC2H5N5O3
Molecular Weight147.09 g/mol
Structural Identifiers
SMILESCN(C(=N[N+](=O)[O-])N)N=O
InChIInChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4)
InChIKeyVZUNGTLZRAYYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water violently (NTP, 1992)
Slightly soluble in water (less than 0.5%)
Soluble in polar organic solvents (often accompanied by decomposition)
Soluble in DMSO

1-Methyl-2-nitro-1-nitrosoguanidine (MNNG): A Direct-Acting Alkylating Agent for Carcinogenesis and Mutagenesis Studies


1-Methyl-2-nitro-1-nitrosoguanidine (CAS 70-25-7), also known as MNNG, is a synthetic N-nitroso compound functioning as a direct-acting alkylating agent . This yellow crystalline solid decomposes at 118°C and exhibits violent reactivity with water, requiring strictly anhydrous handling [1]. As one of the earliest characterized chemical mutagens, MNNG exerts its biological activity by transferring alkyl groups to the O⁶ position of guanine and the O⁴ position of thymine in DNA, leading to GC→AT transition mutations [2]. Its potent, contact-mediated action has established MNNG as a widely used tool in experimental carcinogenesis, particularly for replicating human gastric adenocarcinoma in animal models [3].

Why 1-Methyl-2-nitro-1-nitrosoguanidine (MNNG) Cannot Be Substituted by MNU, ENU, or EMS in Experimental Protocols


Scientific substitution of MNNG with in-class alkylating agents—such as N-methyl-N-nitrosourea (MNU), N-ethyl-N-nitrosourea (ENU), or ethyl methanesulfonate (EMS)—is scientifically unsound due to profound differences in cytotoxic potency, target organ specificity, and mutational spectra. The observed in vitro cytotoxicity ranking (MNNG > ENNG > MNU > ENU > BNU) establishes MNNG as the most potent agent per unit concentration, a property that directly translates to mutation induction efficiency [1]. In vivo, these compounds exhibit divergent tissue tropisms: MNNG preferentially alkylates DNA in the pyloric region of the stomach and forestomach, whereas MNU predominantly targets kidney and neural tissues [2]. At the molecular level, MNNG displays sequence-specific mutagenic preferences distinct from EMS, with a 12-fold higher mutation probability at G·C sites flanked by purines rather than pyrimidines [3]. These orthogonal differences mandate compound-specific procurement for reproducible experimental outcomes.

Quantitative Comparative Evidence for 1-Methyl-2-nitro-1-nitrosoguanidine (MNNG) vs. MNU, ENU, and EMS


MNNG Exhibits the Highest Potency in a Ranked Cytotoxicity and Mutagenicity Order Among Alkylnitrosamides

In a direct head-to-head comparative study in Chinese hamster ovary (CHO) cells, MNNG demonstrated the highest cytotoxic and mutagenic potency among five nitrosamides and nitrosamidines. The concentration required to achieve 90% cytotoxicity (LC₉₀) established a clear potency ranking [1].

Cytotoxicity assay Mutagenicity testing CHO cells HGPRT locus

MNNG Preferentially Targets Gastric and Forestomach Tissues in Rodent Carcinogenesis Models, Unlike MNU

Comparative in vivo carcinogenesis studies reveal a fundamental divergence in organotropism between MNNG and MNU. When administered to rats, MNNG alone induced a tumor spectrum heavily biased toward gastric tissues, whereas MNU alone induced primarily kidney and nerve tumors [1].

Carcinogenesis Organotropism Gastric cancer model In vivo

MNNG Mutagenesis Exhibits a 12-Fold Purine Flanking Sequence Preference Distinct from EMS

At the level of mutational signature, MNNG demonstrates a pronounced sequence context bias that differentiates it from ethyl methanesulfonate (EMS). A direct comparison in the S. cerevisiae SUP4-o gene revealed a 12-fold higher mutation probability at G·C base pairs when the guanine is flanked by a 5′ purine (adenine) compared to a 5′ pyrimidine [1]. In contrast, EMS showed no preference for either type of flanking site.

Mutational spectrum Sequence context Yeast genetics SUP4-o

MNNG Stability in Aqueous Solutions Is Highly pH-Dependent with pKa 7.73 and Optimal Stability at pH 6

The utility of MNNG is governed by its pronounced pH-dependent solvolytic decomposition profile. Kinetic analysis demonstrates that MNNG is relatively stable at pH 6, but its decomposition rate increases sharply above this threshold, with a slope of 1 in the log kₒₒₛ vs. pH plot above pH 8.5. The compound's pKa has been determined as 7.73 ± 0.03 [1]. This instability profile contrasts sharply with its dimethylated analog DMNNG, which remains pH-independent from pH 6 to 13 and is at least 10⁷·⁶ times more stable toward hydroxide ion [1].

Chemical stability Decomposition kinetics pH dependence Assay conditions

MNNG Demonstrates Superior Mutagenic Efficiency in Bacillus pumilus with Defined Optimal Conditions

Quantitative optimization of MNNG-induced mutagenesis in Bacillus pumilus AS 1.271 has established defined parameters for maximal mutation yield. Under optimal conditions (0.05 M TM buffer at pH 6, 1000 µg/mL MNNG, 30°C for 45 min, early log-phase cells), approximately 20% of surviving colonies were auxotrophic mutants [1].

Mutagenesis protocol Bacterial genetics Optimization Industrial microbiology

MNNG Mutagenesis in Yeast Is Differentially Modulated by Intracellular dCTP Pools Compared to EMS

The mutagenic efficiency of MNNG is affected by intracellular nucleotide pool alterations in a quantitatively distinct manner from EMS. In a Saccharomyces cerevisiae dcd1 mutant (which elevates dCTP levels), the frequency of MNNG-induced GC→AT transitions was reduced by 68%, whereas EMS-induced transitions were reduced by 93% under identical conditions [1].

Nucleotide pool imbalance Mutagenesis modulation Yeast genetics dCTP

High-Value Application Scenarios for 1-Methyl-2-nitro-1-nitrosoguanidine (MNNG) in Scientific Research


Establishment of Organ-Specific Gastric and Esophageal Carcinogenesis Models in Rodents

MNNG is the agent of choice for chemically inducing gastric adenocarcinoma in rodent models, particularly in Wistar rats and Mongolian gerbils. Its preferential alkylation of DNA in the pyloric stomach and forestomach enables the replication of human gastric carcinogenesis pathways [1]. Protocols typically involve administration via drinking water at 50–100 µg/mL for 20–40 weeks, yielding a high incidence of glandular stomach carcinomas [2]. This application leverages MNNG's unique organotropism—distinct from MNU's renal/neural targeting—to produce disease-specific models for preclinical drug testing and chemoprevention studies [3].

High-Efficiency Forward Mutagenesis Screens in Bacterial and Yeast Genetics

MNNG serves as a potent mutagen for generating large libraries of auxotrophic or drug-resistant mutants in microbial systems. Optimized protocols in Bacillus pumilus achieve approximately 20% auxotrophic mutant recovery using 1000 µg/mL MNNG at pH 6 for 45 minutes [4]. In Saccharomyces cerevisiae, MNNG produces a distinct mutational spectrum characterized by a 12-fold preference for purine-flanked G·C sites, enabling researchers to bias mutation recovery toward specific genomic contexts when desired [5]. For industrial strain improvement programs, MNNG's high potency per unit concentration (ranking above ENNG, MNU, and ENU) maximizes mutation yield while minimizing exposure time [6].

DNA Damage and Repair Studies Focused on O⁶-Methylguanine Adduct Formation

MNNG is a primary tool for investigating O⁶-methylguanine DNA adduct formation and repair via O⁶-methylguanine-DNA methyltransferase (MGMT). The compound's mechanism—direct transfer of a methyl group to the O⁶ position of guanine—produces a well-defined and quantifiable DNA lesion [7]. This application is critical for studying cellular resistance to alkylating agents, as MGMT activity directly correlates with resistance to MNNG cytotoxicity and mutagenesis in human cell lines [8]. Researchers investigating MGMT-deficient tumors or developing MGMT inhibitors rely on MNNG as a standardized challenge agent due to its predictable adduct profile and established dose-response relationships.

Protocol Development for pH-Sensitive Alkylating Agent Handling and Stability Optimization

MNNG's pronounced pH-dependent stability profile makes it a model compound for developing rigorous handling protocols for reactive alkylating agents. With a pKa of 7.73 ± 0.03 and optimal stability at pH 6, MNNG requires precise buffer control to ensure reproducible experimental outcomes [9]. Stock solutions must be prepared fresh in pH 6 buffers (e.g., 0.05 M TM buffer) and used within 3 months when stored at -20°C to prevent potency loss [10]. This scenario is particularly relevant for core facilities and contract research organizations that maintain standardized mutagenesis services, as deviation from these conditions results in significant batch-to-batch variability and experimental failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-nitro-1-nitrosoguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.